molecular formula C15H16N2O2S2 B4579305 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4579305
M. Wt: 320.4 g/mol
InChI Key: JFZIADMRKQXRAB-UHFFFAOYSA-N
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Description

2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.06532010 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing derivatives of thiophene compounds, including those related to 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrating the versatility of these compounds in chemical synthesis. For example, the interaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of thieno[2,3-d]pyrimidines, highlighting the compound's role in facilitating novel synthetic routes (Davoodnia et al., 2009). Similarly, novel synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored using related thiophene carboxamides as versatile synthons (El-Meligie et al., 2020).

Biological Activities

The compound and its derivatives have shown promising biological activities, warranting further investigation. Although direct studies on the specified compound might be limited, research on structurally related thiophene derivatives has revealed significant anti-inflammatory, antioxidant, and antimicrobial activities. For instance, acid chloride derivatives of closely related thiophene compounds have been evaluated for their anti-inflammatory and antioxidant activities, indicating the potential therapeutic applications of these molecules (Kumar et al., 2008). Additionally, novel substituted thiophene derivatives synthesized from related carboxamides have demonstrated antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the diverse pharmacological potential of thiophene compounds (Amr et al., 2010).

Properties

IUPAC Name

2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-7-8(2)20-6-10(7)14(19)17-15-12(13(16)18)9-4-3-5-11(9)21-15/h6H,3-5H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIADMRKQXRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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